molecular formula C7H13NO4 B016115 4-Dimethyl-L-glutamic Acid CAS No. 151139-88-7

4-Dimethyl-L-glutamic Acid

Cat. No.: B016115
CAS No.: 151139-88-7
M. Wt: 175.18 g/mol
InChI Key: HDVPVAJBJJYYBO-BYPYZUCNSA-N
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Description

4-Dimethyl-L-glutamic Acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of two methyl groups attached to the fourth carbon of the glutamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethyl-L-glutamic Acid typically involves the methylation of L-glutamic acid. One common method is the esterification of L-glutamic acid followed by selective methylation. The reaction conditions often include the use of methanol and a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification and methylation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Dimethyl-L-glutamic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Dimethyl-L-glutamic Acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in neurotransmission and as a potential neuroprotective agent.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Dimethyl-L-glutamic Acid involves its interaction with glutamate receptors in the central nervous system. It acts as an agonist, binding to these receptors and modulating synaptic transmission. This interaction leads to the activation of ionotropic and metabotropic pathways, resulting in various physiological effects.

Comparison with Similar Compounds

    L-Glutamic Acid: The parent compound, widely known for its role as a neurotransmitter.

    L-Glutamic Acid Dimethyl Ester: Another derivative with similar properties but different applications.

    L-Glutamic Acid Hydrochloride: A salt form used in various biochemical studies.

Uniqueness: 4-Dimethyl-L-glutamic Acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool in research, particularly in studies related to neurotransmission and neuroprotection.

Properties

IUPAC Name

(4S)-4-amino-2,2-dimethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVPVAJBJJYYBO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432794
Record name 4-Dimethyl-L-glutamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151139-88-7
Record name 4-Dimethyl-L-glutamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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